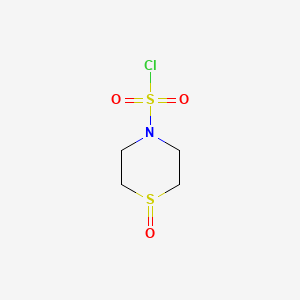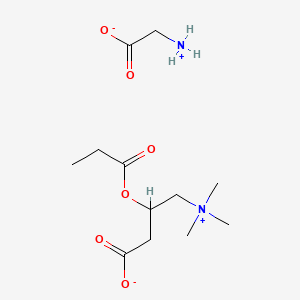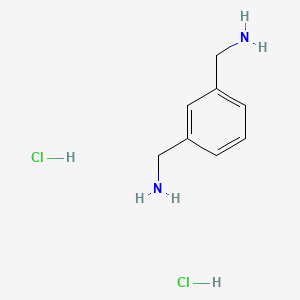
4-Bromo-3-(prop-2-en-1-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(prop-2-en-1-yloxy)anilina: es un compuesto orgánico que pertenece a la clase de las anilinas, que son aminas aromáticas. Este compuesto presenta un átomo de bromo en la cuarta posición y un grupo prop-2-en-1-iloxi en la tercera posición del anillo de benceno, con un grupo amino unido a la primera posición. La presencia de estos grupos funcionales lo convierte en un intermedio versátil en la síntesis orgánica y diversas reacciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Bromo-3-(prop-2-en-1-yloxy)anilina típicamente involucra múltiples pasos:
Nitración: El material de partida, como el bromobenceno, se somete a nitración para introducir un grupo nitro en la posición deseada.
Reducción: El grupo nitro se reduce luego a un grupo amino utilizando agentes reductores como el hierro y el ácido clorhídrico.
Alquilación: El grupo amino se protege, y el compuesto se somete a alquilación con prop-2-en-1-ol para introducir el grupo prop-2-en-1-iloxi.
Desprotección: Finalmente, se elimina el grupo protector para producir 4-Bromo-3-(prop-2-en-1-yloxy)anilina.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar pasos similares, pero están optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores eficientes y solventes ecológicos para mejorar el rendimiento y reducir los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Bromo-3-(prop-2-en-1-yloxy)anilina puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.
Reducción: El átomo de bromo se puede reducir a hidrógeno en condiciones específicas.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como grupos hidroxilo o alquilo.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) en presencia de gas hidrógeno.
Sustitución: Nucleófilos como hidróxido de sodio o haluros de alquilo en presencia de una base.
Principales Productos Formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación del derivado de anilina correspondiente.
Sustitución: Formación de derivados de anilina sustituidos.
4. Aplicaciones en Investigación Científica
4-Bromo-3-(prop-2-en-1-yloxy)anilina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos e investigación farmacéutica.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Aplicaciones Científicas De Investigación
4-Bromo-3-(prop-2-en-1-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-3-(prop-2-en-1-yloxy)anilina involucra su interacción con dianas moleculares y vías específicas. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el átomo de bromo puede participar en la unión halógena. Estas interacciones pueden influir en la actividad biológica del compuesto y su capacidad para modular diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos Similares
4-Bromoanilina: Estructura similar, pero carece del grupo prop-2-en-1-iloxi.
3-(prop-2-en-1-yloxy)anilina: Estructura similar, pero carece del átomo de bromo.
4-Bromo-3-metil-N-{[4-(prop-2-en-1-yloxy)fenil]metil}anilina: Un derivado más complejo con sustituyentes adicionales.
Singularidad
4-Bromo-3-(prop-2-en-1-yloxy)anilina es singular debido a la presencia tanto del átomo de bromo como del grupo prop-2-en-1-iloxi, que confieren reactividad química distinta y potencial actividad biológica. Esta combinación de grupos funcionales lo convierte en un intermedio valioso en la síntesis orgánica y un candidato prometedor para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
4-bromo-3-prop-2-enoxyaniline |
InChI |
InChI=1S/C9H10BrNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5,11H2 |
Clave InChI |
WEFLPIOFBFNTBL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=CC(=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)
![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)

![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)


![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)

